Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC20465285
Molecular Formula: C15H20F2N2O2
Molecular Weight: 298.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20F2N2O2 |
|---|---|
| Molecular Weight | 298.33 g/mol |
| IUPAC Name | tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-6-18-9-13(19)11-5-4-10(16)8-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3 |
| Standard InChI Key | PBGULVHOIDOEJY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1C2=C(C=C(C=C2)F)F |
Introduction
Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate is a chemical compound with the CAS number 886768-61-2. It features a piperazine ring substituted with a tert-butyl group and a 2,4-difluorophenyl moiety. This compound is of interest in pharmaceutical applications due to the presence of fluorine atoms, which can enhance lipophilicity and biological activity .
Synthesis and Reactivity
The synthesis of Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate typically involves multiple steps, often starting with the preparation of the piperazine ring and subsequent substitution reactions. The reactivity of this compound can be attributed to its functional groups, including the tert-butyl and 2,4-difluorophenyl moieties, which facilitate various chemical transformations.
Potential Applications
Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate has potential applications in pharmaceuticals due to its structural features. The presence of fluorine atoms enhances lipophilicity, which can improve the compound's ability to cross biological membranes and interact with target molecules. This makes it a candidate for further research in drug development.
Comparison with Similar Compounds
Several compounds share structural similarities with Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate. A comparison of these compounds highlights their differences:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| Tert-butyl 4-(3,4-difluorophenyl)piperazine-1-carboxylate | 951626-88-3 | Different substitution pattern on the piperazine ring |
| Tert-butyl 4-(4-amino-2,6-difluorophenyl)piperazine-1-carboxylate | 170104-82-2 | Contains an amino group instead of a fluorine atom |
| Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | 16203508 | Contains a nitro group instead of difluoro substitution |
These differences can significantly affect the biological activity and stability of each compound.
Research Findings and Future Directions
Research on Tert-butyl 2-(2,4-difluorophenyl)piperazine-1-carboxylate is focused on understanding its interactions with biological targets. Studies on its pharmacodynamics are crucial for determining its potential therapeutic applications. The unique combination of functional groups in this compound allows for diverse interactions within biological systems, making it an interesting subject for further investigation.
Availability and Discontinuation
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